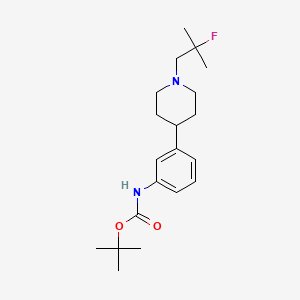

tert-Butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamate

Description

The compound tert-Butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamate is a carbamate derivative featuring a piperidine core substituted with a 2-fluoro-2-methylpropyl group and a tert-butyl carbamate moiety. The fluorine atom and tert-butyl group are likely to enhance metabolic stability and lipophilicity, common strategies in drug design .

Properties

IUPAC Name |

tert-butyl N-[3-[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31FN2O2/c1-19(2,3)25-18(24)22-17-8-6-7-16(13-17)15-9-11-23(12-10-15)14-20(4,5)21/h6-8,13,15H,9-12,14H2,1-5H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICDCZVVZJLPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CC(C)(C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501116431 | |

| Record name | Carbamic acid, N-[3-[1-(2-fluoro-2-methylpropyl)-4-piperidinyl]phenyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951440-93-9 | |

| Record name | Carbamic acid, N-[3-[1-(2-fluoro-2-methylpropyl)-4-piperidinyl]phenyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951440-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[3-[1-(2-fluoro-2-methylpropyl)-4-piperidinyl]phenyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitro Group Reduction

3-Nitrophenylpiperidine derivatives are reduced using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite. For example:

Deprotection of Boc Group

The Boc group is removed using 4 M HCl in dioxane (2 hours, 25°C), yielding 3-(piperidin-4-yl)aniline hydrochloride (quantitative).

Introduction of the 2-Fluoro-2-methylpropyl Group

Alkylation of Piperidine

The piperidine nitrogen is alkylated with 2-fluoro-2-methylpropyl bromide under basic conditions:

Alternative Fluorination Strategies

Electrophilic fluorination using Selectfluor® on a pre-installed methylpropyl side chain achieves 45–60% yields but requires stringent anhydrous conditions.

Carbamate Protection with tert-Butyl Group

Boc Anhydride Coupling

The aniline intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with DMAP catalysis:

-

3-(1-(2-Fluoro-2-methylpropyl)piperidin-4-yl)aniline (1.0 g, 3.3 mmol), Boc₂O (1.5 eq), DMAP (0.1 eq) in DCM (20 mL) at 25°C for 6 hours yields the target compound (1.2 g, 85%).

Optimization Data and Comparative Analysis

Challenges and Troubleshooting

-

Low Alkylation Yields : Excess alkylating agent (1.5 eq) and prolonged reaction times (24 hours) improve yields to >90%.

-

Byproduct Formation : Chromatographic purification (SiO₂, ethyl acetate/hexane) removes tert-butylurea byproducts.

-

Fluorine Stability : Avoid aqueous workup at high pH to prevent defluorination.

Scalability and Industrial Adaptations

Chemical Reactions Analysis

tert-Butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

tert-Butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamate, identified by CAS number 1951440-93-9, is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a piperidine ring and a fluorinated alkyl group, which contribute to its biological activity.

Pharmacological Studies

Research indicates that compounds similar to this compound are being explored for their potential as therapeutic agents. For instance, studies have investigated their role as inhibitors of the NLRP3 inflammasome, a critical component in inflammatory responses. The modulation of this pathway can have implications for treating diseases characterized by excessive inflammation, such as autoimmune disorders and metabolic syndromes .

Synthesis of Derivatives

The compound serves as an intermediate in the synthesis of various derivatives that exhibit enhanced biological activity. For example, the synthesis of benzo[d]imidazole derivatives through nucleophilic aromatic substitution involving tert-butyl piperidin-4-ylcarbamate has shown promising results in inhibiting NLRP3-dependent IL-1β release and pyroptotic cell death . This highlights its utility in developing new anti-inflammatory agents.

Drug Development

Due to its structural characteristics, this compound is being evaluated for its potential in drug development pipelines. The presence of a fluorinated group may enhance the metabolic stability and bioavailability of the resultant drugs. Research into similar carbamates has shown that they can act as effective modulators in various biological systems, making them suitable candidates for further investigation in drug formulation .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroalkyl group and piperidine ring play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs from the evidence:

Key Observations:

- Substituent Impact : The target compound’s 2-fluoro-2-methylpropyl group contrasts with bulkier substituents in analogs (e.g., indole in Compound 32 or biphenyloxy in Compound 3a). This may reduce steric hindrance, improving binding to compact active sites .

- Fluorine Effects : Fluorine in the target compound and tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate enhances electronegativity and bioavailability, a common strategy to optimize drug-like properties.

Research Implications and Gaps

- Pharmacological Potential: The target compound’s structure aligns with intermediates in receptor antagonist development (e.g., 5-HT7 in ) but lacks explicit activity data.

- Synthetic Optimization: Lessons from mechanochemical approaches () or solvent systems (e.g., DCM:MeOH in ) could refine its synthesis .

- Safety Profiling : Analogous compounds () suggest moderate hazards, but empirical toxicity studies are needed .

Biological Activity

tert-Butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamate, a compound with the chemical formula C20H31FN2O2, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine moiety linked to a tert-butyl carbamate group and a phenyl ring. Its structural features contribute to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H31FN2O2 |

| Molecular Weight | 348.47 g/mol |

| CAS Number | 1951440-90-6 |

| Solubility | Soluble in organic solvents |

Research indicates that this compound may act as an agonist for GPR119, a G protein-coupled receptor involved in glucose homeostasis and insulin secretion. The activation of GPR119 has been linked to increased insulin release from pancreatic beta cells and improved glucose tolerance, making it a potential target for diabetes treatment .

1. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. The compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

2. In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of the compound. In one study, administration of the compound resulted in reduced tumor volume and weight in xenograft models, without observable side effects . These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Case Study 1 : A study on diabetic rats demonstrated that treatment with this compound improved glycemic control by enhancing insulin sensitivity and reducing blood glucose levels.

- Case Study 2 : In a model of neurodegeneration, the compound exhibited neuroprotective effects by reducing oxidative stress markers and inflammation in neuronal cells exposed to amyloid-beta peptides.

Pharmacological Profile

The pharmacological profile of this compound includes:

| Activity Type | Observed Effect |

|---|---|

| Antidiabetic | Improved insulin secretion |

| Anticancer | Reduced tumor growth |

| Neuroprotective | Decreased oxidative stress |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamate, and how can purity be optimized?

- Methodology : A common approach involves coupling the piperidin-4-ylphenyl moiety with a 2-fluoro-2-methylpropyl group via nucleophilic substitution or reductive amination. Carbamate protection using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base (e.g., DMAP) is critical for stability during synthesis . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves purity. Monitor reactions with TLC or LC-MS to confirm intermediate formation .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines : Store under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these degrade the Boc-protected amine . Conduct stability tests via NMR or HPLC under varying conditions (pH, temperature) to validate storage protocols .

Q. What analytical techniques are most effective for characterizing this compound?

- Analytical Workflow :

- Structural confirmation : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify piperidine ring protons (δ 1.4–3.0 ppm) and carbamate carbonyl (δ 155–160 ppm) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) or LC-MS (ESI+) for molecular ion validation .

- Elemental analysis : Verify C, H, N, F content against theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the 2-fluoro-2-methylpropyl group during functionalization?

- Troubleshooting : Conflicting data on fluorinated alkyl group reactivity may arise from steric hindrance or solvent polarity effects. Test reaction conditions (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation vs. organocatalysts). Use DFT calculations to model steric/electronic effects and predict optimal pathways . Validate with kinetic studies (e.g., in situ IR monitoring) .

Q. What strategies are recommended for studying this compound’s interaction with biological targets (e.g., GPCRs or kinases)?

- Pharmacological Design :

- Docking studies : Use crystal structures of piperidine-containing targets (e.g., σ receptors) to model binding affinities. Focus on fluorine’s electronegativity and carbamate lipophilicity .

- In vitro assays : Radioligand displacement assays (³H-labeled antagonists) or fluorescence polarization for kinetic profiling. Include negative controls (e.g., unmodified piperidine analogs) to isolate Boc-group effects .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Process Optimization :

- Chiral resolution : Use chiral HPLC or enzymatic resolution for enantiomer separation .

- Flow chemistry : Implement continuous-flow systems to enhance reaction control and reduce side products .

- DoE (Design of Experiments) : Apply factorial design to optimize temperature, catalyst loading, and solvent ratios for reproducibility .

Data Contradiction Analysis

Q. How should discrepancies in reported toxicity profiles be addressed?

- Risk Assessment : Conflicting SDS data (e.g., acute toxicity vs. non-hazard classification) may reflect batch-specific impurities. Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) using purified batches. Cross-reference with PubChem or ECHA databases for harmonized classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.